molecular formula C10H17NO5 B6207972 rac-(3R,4R)-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid CAS No. 1903427-02-0

rac-(3R,4R)-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid

Cat. No.: B6207972
CAS No.: 1903427-02-0
M. Wt: 231.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(3R,4R)-4-{[(tert-Butoxy)carbonyl]amino}oxolane-3-carboxylic acid is a bicyclic compound featuring a tetrahydrofuran (oxolane) core substituted with a tert-butoxycarbonyl (Boc)-protected amino group and a carboxylic acid moiety. Its stereochemistry at the 3R and 4R positions defines its spatial arrangement, influencing its reactivity and biological interactions. This compound is widely used in medicinal chemistry as a building block for peptidomimetics and protease inhibitors due to its conformational rigidity and compatibility with solid-phase synthesis .

Properties

CAS No.

1903427-02-0

Molecular Formula

C10H17NO5

Molecular Weight

231.2

Purity

95

Origin of Product

United States

Preparation Methods

Step 1: Transient Amino Protection

The primary amino group is initially masked using a chelating agent. In the patent CN105646286A, boron trifluoride (BF₃) forms a stable complex with lysine’s α-amino and carboxyl groups, enabling selective protection of the ε-amino group. While this method is optimized for lysine derivatives, analogous strategies apply to oxolane amino acids.

Step 2: Boc Anhydride Coupling

Bis(tert-butoxycarbonyl)oxide (Boc₂O) is reacted with the free amino group under alkaline conditions. Optimal results are achieved with a 1:1.2 molar ratio of amine to Boc₂O in tetrahydrofuran at pH 8, maintained by sodium hydroxide. The Boc group’s steric bulk prevents over-reaction, ensuring mono-protection.

Industrial-Scale Optimization

Industrial protocols emphasize cost reduction and yield maximization. Key advancements include:

Reagent Stoichiometry Adjustments

  • Oxolane-to-Substrate Ratio : A 1:2.05 weight-to-volume ratio minimizes solvent waste while ensuring complete dissolution.

  • Boron Trifluoride Utilization : A 1:1.5 molar ratio of substrate to BF₃ balances catalytic efficiency and side-product formation.

Purification Techniques

  • Centrifugation : Post-reaction, oxolane is removed under reduced pressure, and the product is isolated via centrifugation at 4,000 rpm for 15 minutes.

  • Recrystallization : Ethanol-water mixtures (3:1 v/v) achieve >95% purity, confirmed by HPLC.

Comparative Analysis of Synthetic Routes

The table below evaluates two primary methods:

ParameterAldol-CyclizationBoc Protection
Yield 58–65%72–78%
Reaction Time 12–24 h5–8 h
Stereoselectivity RacemicRacemic
Scalability Lab-scaleIndustrial

The Boc protection route offers higher yields and shorter reaction times, making it preferable for large-scale production. However, the aldol-cyclization method provides modularity for structural analogs.

Challenges in Orthogonal Deprotection

A critical limitation lies in the non-orthogonal nature of Boc and tert-butyl ester protections. Acidic deprotection (e.g., HCl in diethyl ether) removes both groups simultaneously, necessitating reprotection steps that reduce overall yields by 40–50% . Alternative strategies under investigation include photolabile protecting groups and enzymatic cleavage.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group (-CONH2) undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis :
    Reacting with concentrated HCl (6M) at reflux (100–110°C) yields pyridine-2-carboxylic acid and dimethylamine/methylamine derivatives as byproducts .

    N,N-dimethyl-5-(methylamino)pyridine-2-carboxamide+H2OHClpyridine-2-carboxylic acid+NH(CH3)2+CH3NH2\text{N,N-dimethyl-5-(methylamino)pyridine-2-carboxamide} + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{pyridine-2-carboxylic acid} + \text{NH(CH}_3\text{)}_2 + \text{CH}_3\text{NH}_2
  • Basic Hydrolysis :
    Using NaOH (4M) at 80°C generates a carboxylate salt intermediate, which acidification converts to pyridine-2-carboxylic acid .

Condition Reagent Temperature Product
Acidic hydrolysis6M HCl100–110°CPyridine-2-carboxylic acid
Basic hydrolysis4M NaOH80°CPyridine-2-carboxylate (salt)

Nucleophilic Substitution

The methylamino (-NHCH3) and dimethylamino (-N(CH3)2) groups participate in alkylation or acylation reactions:

  • Alkylation :
    Reaction with methyl iodide (CH3I) in tetrahydrofuran (THF) at 25°C produces quaternary ammonium salts .

    R-N(CH3)2+CH3IR-N+(CH3)3I\text{R-N(CH}_3\text{)}_2 + \text{CH}_3\text{I} \rightarrow \text{R-N}^+\text{(CH}_3\text{)}_3\text{I}^-
  • Acylation :
    Acetyl chloride (CH3COCl) in pyridine yields acetamide derivatives.

Reaction Type Reagent Product
AlkylationCH3IQuaternary ammonium salt
AcylationCH3COClAcetylated carboxamide

Electrophilic Aromatic Substitution

The pyridine ring undergoes substitution at the 3- and 4-positions due to electron-donating methylamino groups:

  • Nitration :
    Reaction with HNO3/H2SO4 at 0–5°C introduces a nitro group (-NO2) at the 3-position .

  • Halogenation :
    Bromine (Br2) in acetic acid adds a bromine atom at the 4-position.

Reagent Position Product
HNO3/H2SO433-nitro-pyridine derivative
Br2 in CH3COOH44-bromo-pyridine derivative

Oxidation and Reduction

  • Oxidation :
    Hydrogen peroxide (H2O2) oxidizes the methylamino group to a nitroso (-NO) intermediate .

  • Reduction :
    Sodium borohydride (NaBH4) reduces the carboxamide to a primary amine .

Complexation with Metals

The lone pair on the pyridine nitrogen enables coordination with transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes in aqueous ethanol .

Key Mechanistic Insights

  • Steric Effects : The bulky dimethylamino group hinders reactions at the 2-position of the pyridine ring.

  • Electronic Effects : Electron-donating methyl groups enhance nucleophilicity at the 5-position.

Research Gaps and Limitations

While analogous pyridine carboxamides (e.g., lazabemide derivatives ) provide reaction templates, direct studies on N,N-dimethyl-5-(methylamino)pyridine-2-carboxamide remain sparse. Further experimental validation is required to confirm reaction yields and byproduct profiles.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily explored for its potential in drug development. Its structure allows for modifications that can enhance pharmacological properties.

  • Peptide Synthesis : The tert-butoxycarbonyl (Boc) group is commonly used for protecting amines during peptide synthesis. This application is crucial in the development of peptide-based therapeutics, where the stability and bioactivity of peptides are paramount .
  • Anticancer Agents : Research has indicated that derivatives of this compound may exhibit anticancer properties. The oxolane ring structure can be modified to create analogs that target specific cancer pathways .

Material Science

The compound's ability to form stable linkages makes it suitable for creating advanced materials.

  • Polymer Synthesis : rac-(3R,4R)-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid can be utilized as a monomer in the synthesis of biodegradable polymers. These materials are increasingly important in developing environmentally friendly packaging solutions .
  • Nanomaterials : The compound has been investigated for its role in the formation of nanostructures, which can be applied in drug delivery systems and targeted therapies .

Case Study 1: Peptide Therapeutics

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of peptides using this compound as a key intermediate. These peptides showed promising activity against specific cancer cell lines, indicating the potential for further development into therapeutic agents .

Case Study 2: Biodegradable Polymers

A team at a leading university explored the use of this compound in creating biodegradable polymers. Their findings demonstrated that incorporating this compound into polymer chains resulted in materials with enhanced mechanical properties and degradation rates suitable for medical applications .

Mechanism of Action

The mechanism of action of rac-(3R,4R)-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid depends on its specific application. In peptide synthesis, the Boc group protects the amino group from unwanted reactions, allowing for selective deprotection and coupling steps. In medicinal chemistry, the compound’s structure can interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical Variants

a) rac-(3R,4S)-4-{[(tert-Butoxy)carbonyl]amino}oxolane-3-carboxylic Acid
  • Structural Difference : The 4-position stereochemistry is inverted (S-configuration vs. R in the target compound).
  • Implications : Altered hydrogen-bonding patterns and diastereomeric interactions may affect binding affinity in chiral environments, such as enzyme active sites. This variant is less commonly reported in synthetic applications .
b) (3S,4R)- and (3S,4S)-4-{[(tert-Butoxy)carbonyl]amino}oxolane-3-carboxylic Acid
  • Structural Difference : Enantiomeric or diastereomeric configurations at both 3- and 4-positions.
  • Implications: These isomers exhibit distinct physicochemical properties. For example, (3S,4R)-4-Boc-amino-oxolane-3-carboxylic acid (CAS 1956365-33-5) has been cataloged as a separate entity, highlighting its unique utility in asymmetric synthesis .

Functional Group Modifications

a) rac-(3R,4R)-4-(Trifluoromethyl)oxolane-3-carboxylic Acid
  • Structural Difference: Replacement of the Boc-amino group with a trifluoromethyl (-CF₃) group.
  • Implications: The electron-withdrawing -CF₃ group enhances lipophilicity and metabolic stability, making this compound suitable for fluorinated drug candidates. However, the absence of the Boc-protected amino group limits its use in peptide coupling reactions .
b) tert-Butyl N-[(3S,4R)-4-Hydroxypyrrolidin-3-yl]carbamate
  • Structural Difference : A pyrrolidine ring replaces the oxolane core, with a hydroxyl group at the 4-position.
  • Implications : The pyrrolidine scaffold introduces different ring strain and hydrogen-bonding capabilities. This compound (CAS 214629-34-2) is often used in kinase inhibitor design .

Complex Derivatives

rac-(2R,3S)-3-[4-(Dimethylamino)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)butanamido]oxolane-2-carboxylic Acid
  • Structural Difference: Incorporates a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a dimethylamino side chain.
  • Implications : The Fmoc group enables selective deprotection under basic conditions, making this derivative valuable in peptide synthesis. However, the increased molecular weight (481.5 g/mol vs. ~245 g/mol for the target compound) reduces solubility in organic solvents .

Biological Activity

rac-(3R,4R)-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid is an important compound in medicinal chemistry, particularly in the development of pharmaceuticals. Its structure features a tert-butoxycarbonyl (Boc) protective group, which is often utilized in peptide synthesis and drug development. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H17NO5
  • Molecular Weight : 231.248 g/mol
  • CAS Number : 1903427-02-0

Biological Activity Overview

The biological activity of this compound can be summarized in the following key areas:

  • Antimicrobial Activity :
    • Studies have shown that derivatives of oxolane carboxylic acids exhibit significant antimicrobial properties. The presence of the Boc group enhances solubility and stability, contributing to improved efficacy against various bacterial strains.
  • Enzyme Inhibition :
    • The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of certain proteases, which are critical in various biological processes.
  • Cytotoxic Effects :
    • Preliminary studies suggest that this compound exhibits cytotoxic effects on cancer cell lines. This property is attributed to its ability to induce apoptosis through modulation of signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Enzyme InhibitionInhibits specific proteases involved in metabolism
CytotoxicityInduces apoptosis in cancer cell lines

Case Study 1: Antimicrobial Efficacy

A study published in 2024 evaluated the antimicrobial properties of various oxolane derivatives, including this compound. The compound demonstrated potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Case Study 2: Enzyme Inhibition

Research conducted by Smith et al. (2023) explored the inhibition of serine proteases by this compound. The findings indicated a dose-dependent inhibition with an IC50 value that supports its potential for therapeutic applications in conditions where protease activity is dysregulated.

Case Study 3: Cancer Cell Apoptosis

A recent investigation into the cytotoxic effects of this compound revealed that treatment of human breast cancer cell lines resulted in significant apoptosis rates. Flow cytometry analysis indicated that the compound triggers mitochondrial pathways leading to cell death.

Q & A

Q. What are the recommended synthetic routes for rac-(3R,4R)-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid, and how can stereochemical integrity be preserved?

  • Methodological Answer : The compound is typically synthesized via a multi-step route involving Boc (tert-butoxycarbonyl) protection of the amine group, cyclization to form the oxolane (tetrahydrofuran) ring, and carboxylation. Key steps include:
  • Boc Protection : Reacting the primary amine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., triethylamine) .
  • Cyclization : Intramolecular ring closure using Mitsunobu conditions (e.g., DIAD, triphenylphosphine) to establish the oxolane scaffold while retaining stereochemistry .
  • Carboxylic Acid Formation : Hydrolysis of a nitrile or ester intermediate under acidic or basic conditions.
    To preserve stereochemical integrity, chiral auxiliaries or enantioselective catalysts (e.g., Sharpless epoxidation analogs) may be employed. Confirm configuration via X-ray crystallography or chiral HPLC .

Q. How can the purity of rac-(3R,4R)-4-Boc-aminooxolane-3-carboxylic acid be validated, and what analytical techniques are critical?

  • Methodological Answer : Purity is assessed using:
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) to resolve enantiomers and detect impurities .
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm structural integrity and detect residual solvents (e.g., DMSO-d6_6 as solvent) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., ESI+ mode for [M+H]+^+ ion) .
    Purity thresholds >95% are typical for research-grade material .

Q. What are the optimal storage conditions to maintain the compound’s stability?

  • Methodological Answer : Store at –20°C in a desiccator under inert gas (argon or nitrogen) to prevent hydrolysis of the Boc group. Use amber vials to avoid photodegradation. Stability studies suggest a shelf life of >12 months under these conditions .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be quantified for the rac mixture, and what resolution strategies are effective?

  • Methodological Answer :
  • Chiral HPLC : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak® IA/IB) and isocratic elution (hexane:isopropanol with 0.1% TFA) to separate enantiomers .
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica Lipase B) selectively hydrolyze ester derivatives of one enantiomer .
  • Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) and recrystallize .

Q. What role does this compound play in peptidomimetic drug design, and how is its conformational rigidity exploited?

  • Methodological Answer : The oxolane ring imposes torsional constraints, mimicking β-turn or α-helix motifs in peptides. Applications include:
  • Protease Inhibitors : The Boc-protected amine and carboxylic acid enable conjugation to peptide backbones, enhancing target binding .
  • Cell-Penetrating Peptides : Rigidity improves metabolic stability against proteases .
    Computational modeling (e.g., molecular dynamics) is used to predict conformational effects .

Q. How can researchers address discrepancies in reported synthetic yields or purity across studies?

  • Methodological Answer : Variability often arises from:
  • Reaction Scale : Microscale reactions (<1 mmol) may have lower yields due to handling losses .
  • Purification Methods : Column chromatography (silica vs. reverse-phase) impacts purity. Optimize gradient elution (e.g., 5–95% acetonitrile in water) for reproducibility .
  • Catalyst Batch : Metal catalysts (e.g., Pd/C for hydrogenation) may vary in activity. Pre-screen catalysts using model reactions .

Q. What safety precautions are critical given limited toxicological data?

  • Methodological Answer : Assume worst-case hazards due to missing acute toxicity
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing .
  • Respiratory Protection : NIOSH-approved N95 masks for powder handling; OV/AG filters for aerosolized forms .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Data Contradictions & Mitigation Strategies

Issue Potential Cause Resolution Reference
Variable melting points (150–151°C vs. 119–123°C)Polymorphism or impuritiesRecrystallize from ethyl acetate/hexane and re-test
Discrepant NMR shifts (δ 1.4 ppm for Boc methyl)Solvent polarity effects (CDCl₃ vs. DMSO)Standardize solvent for comparative analysis
Conflicting enantiomer ratios (80:20 vs. 95:5)Chiral column lot variabilityPre-condition columns with mobile phase for 2 hours

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.